molecular formula C7H13N3 B6210108 dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine CAS No. 1849346-24-2

dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine

Cat. No. B6210108
CAS RN: 1849346-24-2
M. Wt: 139.20 g/mol
InChI Key: FKSKZOXOLXOIQV-UHFFFAOYSA-N
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Description

Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine, also known as DMA or DMMA, is an organic compound belonging to the class of imidazoles. It is a colorless, water-soluble solid with a melting point of 114-116°C and a boiling point of 220-222°C. DMA is a versatile compound that finds a wide range of applications in the fields of synthetic organic chemistry, materials science, and biochemistry.

Scientific Research Applications

Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of a wide range of organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in the synthesis of polymers. In addition, this compound is used as a ligand in coordination chemistry and as a reagent in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine is not fully understood. However, it is believed that the compound acts as a nucleophile, meaning that it can react with other molecules to form new bonds. It is also believed to act as a Lewis acid, meaning that it can accept electrons from other molecules and form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that the compound can act as an antioxidant and may be able to reduce oxidative stress in cells. It has also been shown to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine in laboratory experiments is its low cost and ease of synthesis. It is also a relatively safe compound to use in the laboratory, as it is not highly toxic or corrosive. However, there are some limitations to using this compound in laboratory experiments. For example, its low solubility in water can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the use of dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine in scientific research. One potential application is in the field of materials science, where the compound could be used to create new materials with unique properties. It could also be used in the synthesis of new pharmaceuticals or other organic compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Finally, this compound could be used as a catalyst in the synthesis of polymers or other materials.

Synthesis Methods

Dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine can be synthesized in a variety of ways. One of the most commonly used methods is the reaction of 1-methyl-1H-imidazole with formaldehyde in the presence of an acid catalyst. This reaction produces this compound and formic acid as by-products. Another method involves the reaction of 1-methyl-1H-imidazole with acetic anhydride in the presence of an acid catalyst. This yields this compound and acetic acid as by-products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for dimethyl[(1-methyl-1H-imidazol-2-yl)methyl]amine involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with dimethylamine in the presence of a reducing agent.", "Starting Materials": [ "1-methyl-1H-imidazole-2-carbaldehyde", "dimethylamine", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-imidazole-2-carbaldehyde in a suitable solvent.", "Step 2: Add dimethylamine to the reaction mixture.", "Step 3: Add a reducing agent to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 6: Purify the product using column chromatography or recrystallization." ] }

CAS RN

1849346-24-2

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N,N-dimethyl-1-(1-methylimidazol-2-yl)methanamine

InChI

InChI=1S/C7H13N3/c1-9(2)6-7-8-4-5-10(7)3/h4-5H,6H2,1-3H3

InChI Key

FKSKZOXOLXOIQV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CN(C)C

Purity

95

Origin of Product

United States

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